3-Acetyl-4-(4-methylphenyl)-1,2-dihydroquinolin-2-one
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Overview
Description
3-Acetyl-4-(4-methylphenyl)-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes an acetyl group at the third position, a 4-methylphenyl group at the fourth position, and a dihydroquinolinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(4-methylphenyl)-1,2-dihydroquinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The initial step involves the cyclization of an appropriate aniline derivative with an acetylating agent to form the quinolinone core. This reaction is often carried out under acidic conditions using reagents such as acetic anhydride or acetyl chloride.
Introduction of the 4-Methylphenyl Group: The next step involves the introduction of the 4-methylphenyl group at the fourth position of the quinolinone core. This can be achieved through a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reduction and Acetylation: The final step involves the reduction of the intermediate product to form the dihydroquinolinone core, followed by acetylation at the third position using acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-(4-methylphenyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Halogenated or nitrated quinolinone derivatives.
Scientific Research Applications
3-Acetyl-4-(4-methylphenyl)-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-(4-methylphenyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4,6-diaryl-2-methylaminopyridines: These compounds share a similar quinolinone core but differ in the substitution pattern and functional groups.
5-Amino-pyrazoles: These compounds have a pyrazole ring instead of a quinolinone core but exhibit similar biological activities.
Uniqueness
3-Acetyl-4-(4-methylphenyl)-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-acetyl-4-(4-methylphenyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-9-13(10-8-11)17-14-5-3-4-6-15(14)19-18(21)16(17)12(2)20/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHMGHVLOZTCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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